8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridothiadiazine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and thiourea derivatives.
Introduction of the furan-2-ylmethyl group: This step often involves alkylation reactions using furan-2-ylmethyl halides.
Attachment of the benzyloxy and methoxyphenyl groups: These groups can be introduced through etherification and aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzyloxy group.
Reduction: Reduction reactions can target the carbonyl group in the pyridothiadiazine ring.
Substitution: Aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the furan and benzyloxy groups.
Reduction Products: Reduced forms of the pyridothiadiazine ring.
Substitution Products: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridothiadiazine Derivatives: Compounds with similar core structures but different substituents.
Furan-Containing Compounds: Compounds with furan rings that exhibit similar reactivity.
Uniqueness
Structural Complexity: The combination of the pyridothiadiazine core with benzyloxy, methoxyphenyl, and furan-2-ylmethyl groups makes this compound unique.
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-(3-methoxy-4-phenylmethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C27H25N3O4S/c1-32-25-12-20(9-10-24(25)34-16-19-6-3-2-4-7-19)22-13-26(31)30-17-29(15-21-8-5-11-33-21)18-35-27(30)23(22)14-28/h2-12,22H,13,15-18H2,1H3 |
InChI Key |
ZKQFSSGFXLHRKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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